N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxadiazole moiety, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: Its biological activity has been explored in various studies, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has investigated its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the development of new materials or chemical products.
Mechanism of Action
The mechanism by which N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Shares the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide stands out due to its combination of an oxadiazole ring and naphthalen-2-yloxy group, which confer unique chemical and biological properties not found in the similar compounds listed above.
This detailed overview highlights the significance and potential of this compound in various scientific fields
Properties
CAS No. |
887694-91-9 |
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Molecular Formula |
C24H23N3O5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C24H23N3O5/c1-27(23(28)15-31-19-10-8-16-6-4-5-7-17(16)12-19)14-22-25-24(26-32-22)18-9-11-20(29-2)21(13-18)30-3/h4-13H,14-15H2,1-3H3 |
InChI Key |
YSAMFQBLDXOQOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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